
Methyl 3-(2-aminophenoxy)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-aminophenoxy)prop-2-enoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of propenoic acid and features an aminophenoxy group attached to the propenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(2-aminophenoxy)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with methyl 3-bromoprop-2-enoate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-aminophenoxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones
Eigenschaften
CAS-Nummer |
917872-58-3 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
methyl 3-(2-aminophenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)6-7-14-9-5-3-2-4-8(9)11/h2-7H,11H2,1H3 |
InChI-Schlüssel |
UESGBFKFBVNFNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=COC1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)
![Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14202239.png)

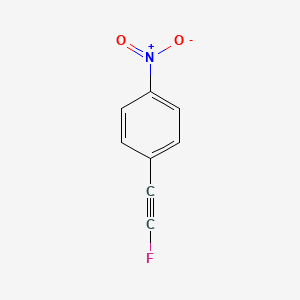

![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
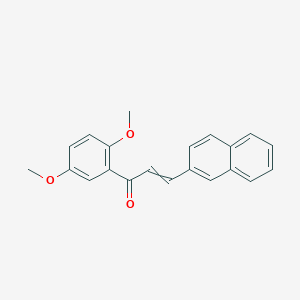
![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)
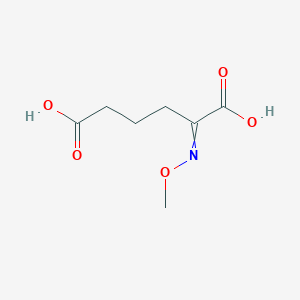
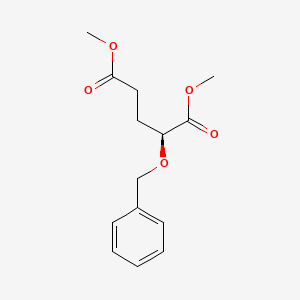
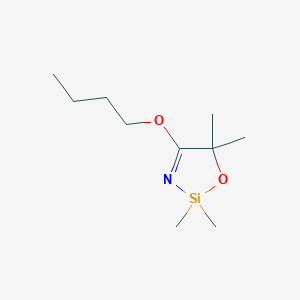
![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
